![molecular formula C9H12N2O3S B1300286 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid CAS No. 353779-69-8](/img/structure/B1300286.png)
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid
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Overview
Description
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a compound that features a thiazole ring, which is a five-membered heterocyclic ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid typically involves the reaction of 4-methyl-1,3-thiazole-2-amine with a suitable acylating agent. One common method includes the use of pentanoic acid derivatives under controlled conditions to achieve the desired product. The reaction is often carried out in the presence of a base such as potassium carbonate in a solvent like methanol or water .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the reactive positions on the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorobenzyl)amino]-4-methyl-1,3-thiazole-5-carboxylic acid
- Ethyl 2-(benzylamino)-4-methyl-1,3-thiazole-5-carboxylate
- 5-(1-Benzyl-1H-1,2,3-triazol-4-yl)-4-methyl-1,3-thiazole
Uniqueness
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is unique due to its specific structure, which combines a thiazole ring with a pentanoic acid moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Biological Activity
5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid is a compound that has garnered attention due to its potential biological activities. The thiazole moiety is known for its diverse pharmacological properties, including antimicrobial and anti-inflammatory effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The compound's molecular formula is C8H10N2O3S, with a molecular weight of approximately 206.24 g/mol. It features a thiazole ring that contributes to its biological activity.
Property | Value |
---|---|
Molecular Formula | C₈H₁₀N₂O₃S |
Molecular Weight | 206.24 g/mol |
Density | 1.5 g/cm³ |
Boiling Point | 400.6 °C |
Flash Point | 196.1 °C |
The biological activities of this compound can be attributed to several mechanisms:
- Inflammation Modulation : Research indicates that compounds containing thiazole rings can inhibit the NLRP3 inflammasome, which plays a crucial role in inflammatory responses. Inhibition of this pathway may lead to reduced levels of pro-inflammatory cytokines such as IL-1β and IL-18 .
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against various pathogens, suggesting that this compound may exhibit similar effects. The mechanism often involves disrupting bacterial cell wall synthesis or function .
- Neuroprotective Effects : Preliminary studies suggest that the compound may have neuroprotective properties, potentially through the modulation of oxidative stress pathways and neuroinflammation .
Case Studies and Research Findings
Several studies have investigated the biological activity of compounds related to or structurally similar to this compound.
Study 1: NLRP3 Inflammasome Inhibition
A study highlighted the role of thiazole derivatives in modulating the NLRP3 inflammasome in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The administration of these compounds resulted in decreased neuronal pyroptosis and improved cognitive functions in animal models .
Study 2: Antimicrobial Efficacy
In vitro assays demonstrated that thiazole-containing compounds exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism was linked to the inhibition of bacterial growth through interference with metabolic pathways .
Study 3: Neuroprotection in Ischemic Models
Research showed that the application of thiazole derivatives in ischemia models reduced infarct size and improved neurological outcomes. This effect was attributed to their ability to enhance antioxidant defenses and inhibit inflammatory responses .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly used to prepare 5-[(4-Methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves coupling a thiazole-amine derivative with a pentanoic acid precursor. For example, analogous compounds are synthesized via cyclization reactions using POCl₃ as a catalyst under reflux (85°C for 5 hours) . Optimization may include adjusting stoichiometry, solvent (e.g., acetic acid for cyclization ), or temperature to improve yields (e.g., 72% yield reported for similar thiadiazole derivatives ).
Q. What analytical techniques are critical for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : ¹H NMR (DMSO-d₆) can confirm substituent positions (e.g., δ 1.50–1.56 ppm for methylene groups in pentanoic acid chains ).
- HPLC-DAD : Used to assess purity (>98%) and quantify active ingredients, as demonstrated for structurally related triazole-thiadiazole hybrids .
- IR Spectroscopy : Validates functional groups like carbonyl (C=O) and amide (N-H) bonds .
Q. How stable is this compound under varying storage conditions, and what degradation products might form?
- Methodology : Stability studies involve accelerated degradation tests (e.g., exposure to heat, light, or humidity) followed by HPLC or LC-MS analysis. For example, related 6-hydroxy-tetramethylchromane derivatives showed sensitivity to oxidation, requiring storage at -20°C in inert atmospheres .
Advanced Research Questions
Q. What strategies are employed to evaluate the pharmacological activity of this compound, particularly in receptor binding or enzyme inhibition assays?
- Methodology :
- In vitro assays : Competitive binding studies (e.g., dopamine D2 or serotonin 5-HT3 receptors ) using radiolabeled ligands.
- Enzyme inhibition : Kinetic assays measuring IC₅₀ values against targets like cyclooxygenase-2 (COX-2) or kinases, as seen in thiazole-based anticancer agents .
Q. How can molecular docking and QSAR models predict the biological relevance of structural modifications to this compound?
- Methodology :
- Docking simulations : Software like AutoDock Vina evaluates binding affinity to active sites (e.g., interactions with 5-HT3 receptor residues ).
- QSAR : Correlates electronic (e.g., logP) or steric parameters with activity. For example, thiadiazole derivatives showed enhanced antimicrobial activity with electron-withdrawing groups .
Q. What contradictions exist in reported data on this compound’s synthesis or bioactivity, and how can they be resolved?
- Case Study : Variability in synthetic yields (e.g., 72% vs. lower yields in analogous reactions ) may arise from impurities in starting materials or solvent choice. Resolution involves rigorous purification (e.g., recrystallization from DMF/acetic acid ) or alternative catalysts.
- Bioactivity Discrepancies : Divergent IC₅₀ values across studies may reflect assay conditions (e.g., cell line specificity). Standardized protocols (e.g., NIH/NCGC guidelines) are recommended .
Q. How does the thiazole moiety influence the compound’s pharmacokinetic properties, such as solubility or metabolic stability?
- Methodology :
- Solubility : Measured via shake-flask method in PBS (pH 7.4); thiazole rings often reduce aqueous solubility but improve lipid membrane penetration .
- Metabolic Stability : Liver microsome assays quantify CYP450-mediated degradation. Methyl substituents on the thiazole may slow metabolism, as seen in related compounds .
Properties
IUPAC Name |
5-[(4-methyl-1,3-thiazol-2-yl)amino]-5-oxopentanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-6-5-15-9(10-6)11-7(12)3-2-4-8(13)14/h5H,2-4H2,1H3,(H,13,14)(H,10,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVPCIQWWRVJOJG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)NC(=O)CCCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.